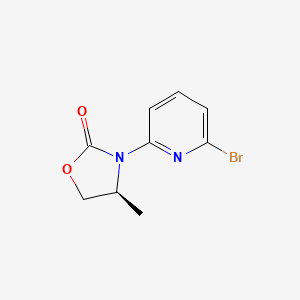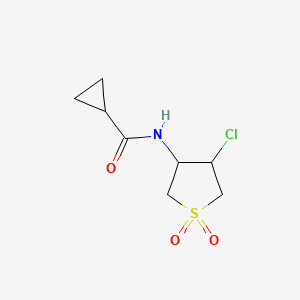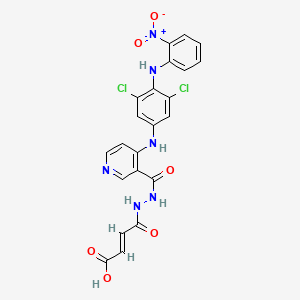
(2S,4R)-tert-Butyl 4-amino-2-((methylsulfonyl)methyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2S,4R)-4-amino-2-((methylsulfonyl)methyl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl group, an amino group, and a methylsulfonylmethyl group attached to a pyrrolidine ring. The stereochemistry of the compound is defined by the (2S,4R) configuration, which indicates the specific spatial arrangement of the substituents around the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,4R)-4-amino-2-((methylsulfonyl)methyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-amino acid or a γ-lactam.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through a tert-butylation reaction using tert-butyl chloride and a base such as sodium hydride.
Introduction of the Methylsulfonylmethyl Group: The methylsulfonylmethyl group can be introduced through a sulfonylation reaction using methylsulfonyl chloride and a base such as triethylamine.
Introduction of the Amino Group: The amino group can be introduced through an amination reaction using an appropriate amine source, such as ammonia or an amine derivative.
Industrial Production Methods
Industrial production of tert-Butyl (2S,4R)-4-amino-2-((methylsulfonyl)methyl)pyrrolidine-1-carboxylate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing production costs. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization strategies.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the methylsulfonylmethyl group.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group of the carboxylate moiety.
Substitution: The compound can undergo substitution reactions, particularly at the amino group or the methylsulfonylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives. Oxidation of the methylsulfonylmethyl group can lead to the formation of sulfone derivatives.
Reduction: Reduction of the carboxylate moiety can lead to the formation of alcohol derivatives.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
tert-Butyl (2S,4R)-4-amino-2-((methylsulfonyl)methyl)pyrrolidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a chiral building block in the synthesis of complex organic molecules. It is also used in the development of new synthetic methodologies and reaction mechanisms.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions. It is also used in the development of new biochemical assays and diagnostic tools.
Medicine: The compound is used in the development of new pharmaceuticals and therapeutic agents. It is also used in the study of drug metabolism and pharmacokinetics.
Industry: The compound is used in the development of new materials and chemical processes. It is also used in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (2S,4R)-4-amino-2-((methylsulfonyl)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor agonist, or receptor antagonist, depending on its specific structure and functional groups. The molecular targets and pathways involved can include enzymes, receptors, ion channels, and transporters.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2S,4R)-4-hydroxy-2-((methylsulfonyl)methyl)pyrrolidine-1-carboxylate
- tert-Butyl (2S,4R)-4-amino-2-((ethylsulfonyl)methyl)pyrrolidine-1-carboxylate
- tert-Butyl (2S,4R)-4-amino-2-((methylsulfonyl)ethyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl (2S,4R)-4-amino-2-((methylsulfonyl)methyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of the methylsulfonylmethyl group. This unique structure imparts specific chemical and biological properties to the compound, making it valuable for various scientific research applications.
Properties
Molecular Formula |
C11H22N2O4S |
|---|---|
Molecular Weight |
278.37 g/mol |
IUPAC Name |
tert-butyl (2S,4R)-4-amino-2-(methylsulfonylmethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)13-6-8(12)5-9(13)7-18(4,15)16/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 |
InChI Key |
JOYMSIDZLFBABE-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CS(=O)(=O)C)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CS(=O)(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


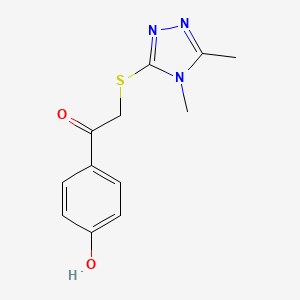

![4-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14912386.png)
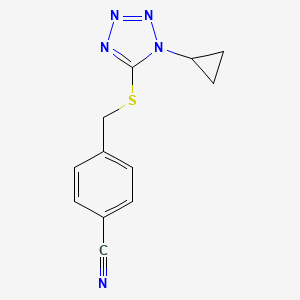

![2-(2-Amino-1H-benzo[d]imidazol-1-yl)-4,5-dimethylphenol](/img/structure/B14912397.png)


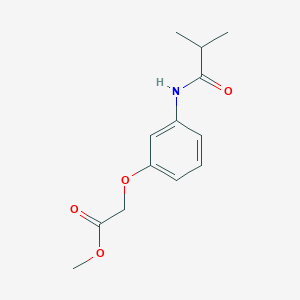
![2,4-Dichloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B14912428.png)
